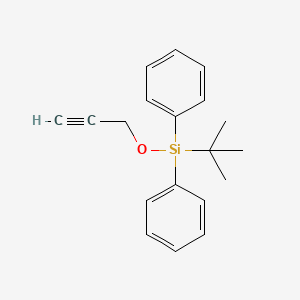

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane

説明

tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane (CAS: 88159-06-2) is a silyl ether compound characterized by a propargyloxy group (-O-C≡CH) attached to a silicon atom bearing tert-butyl and diphenyl substituents. Its molecular formula is C₁₉H₂₂OSi, with a molecular weight of 294.46 g/mol . This compound is widely employed in organic synthesis as a protecting group for alcohols and as a precursor in cross-coupling reactions, such as the Sonogashira reaction, due to its stability under various reaction conditions .

Key properties include:

特性

IUPAC Name |

tert-butyl-diphenyl-prop-2-ynoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMVIXBNIWHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346184 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-06-2 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Detailed Preparation Method

| Reagent/Material | Amount/Concentration | Role |

|---|---|---|

| Propargylic alcohol | 2.0 g (35.7 mmol) | Substrate |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 10.08 mL (39.2 mmol) | Silylating agent |

| Imidazole | 7.2 g (107.1 mmol) | Base, scavenger of HCl |

| Solvent (CH2Cl2) | 30 mL | Reaction medium |

| Temperature | 0 °C to room temperature (rt) | Control of reaction rate |

- A stirred solution of imidazole and propargylic alcohol in dichloromethane is cooled to 0 °C.

- tert-Butyldiphenylsilyl chloride is added dropwise to the mixture.

- The reaction mixture is allowed to warm gradually to room temperature and stirred for 1 hour.

- After completion, the mixture is diluted with water, and the aqueous layer is extracted with dichloromethane.

- The combined organic extracts are dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography to yield tert-butyldiphenyl(prop-2-yn-1-yloxy)silane as a colorless oil with high purity and yield (approximately 92%).

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the propargylic alcohol oxygen on the silicon center of TBDPSCl, facilitated by the base imidazole that neutralizes the released hydrochloric acid. The mild conditions prevent side reactions such as alkyne polymerization or over-silylation.

Alternative Preparation Routes and Catalysts

While the above method is the most commonly reported, variations exist:

- Use of different bases such as triethylamine or pyridine instead of imidazole, though imidazole is preferred for its dual role as base and nucleophilic catalyst.

- Solvent variations including tetrahydrofuran (THF) or dichloromethane mixtures.

- Application of inert atmosphere (argon) to prevent moisture interference and hydrolysis of reactive intermediates.

Purification and Characterization

- Purification is typically performed by silica gel chromatography using hexane/ethyl acetate mixtures.

- Characterization data include:

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reaction temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 1 hour | Sufficient for complete conversion |

| Base | Imidazole | High efficiency, scavenges HCl |

| Solvent | Dichloromethane (CH2Cl2) | Aprotic, good solubility |

| Yield | ~92% | High yield, reproducible |

| Purification | Silica gel chromatography | Hexane/ethyl acetate (10%) |

Research Findings and Optimization Notes

- The use of imidazole as a base is critical to achieving high yield and purity due to its nucleophilicity and buffering capacity.

- Cooling the reaction mixture initially to 0 °C minimizes side reactions and improves selectivity.

- The reaction proceeds rapidly, typically completing within 1 hour, which is efficient for scale-up.

- Post-reaction workup involving aqueous extraction and drying over MgSO4 ensures removal of inorganic salts and residual base.

- Silica gel chromatography is effective for isolating the pure silyl ether product without decomposition.

化学反応の分析

Key Data:

| Reaction Step | Conditions | Yield |

|---|---|---|

| Silylation of propargyl alcohol | t-BuPh₂SiCl, imidazole, CH₂Cl₂ | 92% |

| Deprotection | TBAF, THF, 0°C | >90% |

Bromination at the Alkyne Position

The terminal alkyne undergoes bromination using N-bromosuccinimide (NBS) and silver nitrate (AgNO₃) in acetone, yielding ((3-bromoprop-2-yn-1-yl)oxy)(tert-butyl)diphenylsilane. This reaction proceeds via electrophilic bromination at the sp-hybridized carbon .

Mechanism :

-

AgNO₃ activates NBS to generate Br⁺.

-

Electrophilic attack at the alkyne’s terminal carbon forms a bromoalkyne.

Key Data:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane | NBS, AgNO₃, acetone | ((3-Bromoprop-2-yn-1-yl)oxy)silyl derivative | 82% |

Acid-Catalyzed Cyclization with Naphthols

Under acid catalysis (p-toluenesulfonic acid, p-TSA), this compound reacts with 2-naphthols to form photochromic vinylnaphthofurans. The reaction involves:

-

Protonation of the alkyne, forming a carbocation.

-

Electrophilic aromatic substitution at the naphthol’s C4 position.

-

Nazarov cyclization to yield a dihydrofuran intermediate.

Key Data:

| Naphthol Derivative | Conditions | Product | Yield |

|---|---|---|---|

| 2-Naphthol | p-TSA, toluene, reflux | Vinylnaphtho[2,1-b]furan | 54% |

Alkylation via Deprotonation

The silyl-protected propargyl alcohol undergoes deprotonation with n-BuLi in THF/HMPA at −78°C, forming a lithium acetylide. This intermediate reacts with electrophiles (e.g., paraformaldehyde) to generate extended diols .

Example Reaction :

this compound → 1,1-diphenylbut-2-yne-1,4-diol (60% yield) .

Photochromic Behavior of Reaction Products

Vinylnaphthofurans derived from this silane exhibit reversible photochromism via UV-induced electrocyclic ring-opening (Figure 1). Prolonged UV exposure or thermal treatment leads to irreversible oxidation or ring cleavage, forming phenolic byproducts (e.g., 4'-phenyl-[1,2'-binaphthalen]-2-ol) .

Figure 1. Photochromic Mechanism

-

UV irradiation : Conrotatory 6π-electrocyclic opening → colored P1.

-

Oxidation : P1 → dinaphthofuran P2 (non-reversible).

-

Thermal degradation : P1 → phenolic P3 via syn-elimination.

Comparative Reactivity in Cross-Coupling Reactions

The bromoalkyne derivative participates in Sonogashira couplings. For example, reaction with aryl iodides in the presence of Pd(PPh₃)₂Cl₂/CuI yields conjugated enynes .

Key Data:

| Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|

| Bromoalkyne silyl ether | Aryl iodide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 75% |

科学的研究の応用

Organic Synthesis

Reagent in Silylation Reactions

tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane is primarily utilized as a silylating agent in organic synthesis. It serves to protect hydroxyl groups in alcohols, allowing for selective reactions without interference from these functional groups. This application is particularly valuable in multi-step synthetic pathways where the protection and subsequent deprotection of alcohols are required.

Synthesis of Alkynes and Ethers

The compound is involved in the synthesis of various alkynes and ethers. For instance, it can be used to create propargyl ethers through nucleophilic substitution reactions, facilitating the formation of complex organic molecules. This capability makes it a significant reagent in the development of pharmaceuticals and fine chemicals .

Materials Science

Silane Coupling Agents

In materials science, this compound functions as a silane coupling agent. Silane coupling agents are crucial for enhancing the adhesion between inorganic materials (such as glass or metal) and organic polymers. By modifying surfaces at the molecular level, these agents improve the mechanical properties and durability of composite materials .

Coatings and Sealants

The compound's properties make it suitable for use in coatings and sealants that require enhanced water resistance and durability. Its incorporation into polymer matrices can lead to improved performance characteristics, such as thermal stability and chemical resistance .

Biomedical Applications

Potential Use in Drug Delivery Systems

Recent studies suggest that this compound may have potential applications in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and controlled release of therapeutic agents. This aspect is particularly relevant for developing targeted therapies in cancer treatment .

Bioconjugation Strategies

The compound can also be utilized in bioconjugation strategies, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for creating biosensors or diagnostic tools that require specific interactions between biological entities .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Silylation of alcohols, synthesis of alkynes/ethers |

| Materials Science | Silane coupling agents, coatings, sealants |

| Biomedical Applications | Drug delivery systems, bioconjugation strategies |

作用機序

The mechanism of action of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent, enhancing the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane bonds .

類似化合物との比較

Comparison with Structurally Similar Compounds

tert-Butyldimethyl(prop-2-yn-1-yloxy)silane (CAS: 76782-82-6)

Structural Difference : Replaces diphenyl groups with dimethyl groups on silicon.

Key Findings :

- Steric Effects : The tert-butyldimethylsilyl (TBS) group is less bulky than TBDPS, leading to faster reaction kinetics in nucleophilic substitutions but reduced enantioselectivity in asymmetric cyclizations (e.g., 88% yield with TBDPS vs. 75% with TBS under identical conditions) .

- Oxidative Stability: TBS derivatives are more susceptible to oxidation. For example, tert-butyldimethylsilane oxidizes to silanol in 60% yield, whereas tert-butyldiphenylsilane yields 52% under similar conditions, likely due to increased steric hindrance in the latter .

Applications : Preferred in reactions requiring moderate steric protection, such as glycosylation or alcohol protection in carbohydrate chemistry .

Allyldiisopropyl(prop-2-yn-1-yloxy)silane

Structural Difference : Features diisopropyl substituents instead of tert-butyl/diphenyl groups.

Key Findings :

- Spectroscopic Properties : The ¹³C NMR chemical shift for the alkyne carbon is δ 81.08 ppm , compared to δ 77.83 ppm in tert-butyldiphenyl analogs, reflecting electronic differences from substituent electronegativity .

- Reactivity: The diisopropyl group enhances solubility in nonpolar solvents but reduces thermal stability, limiting its use in high-temperature reactions .

[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3 in )

Structural Difference : Incorporates a bromocyclohexenyl moiety adjacent to the propargyloxy group.

Key Findings :

- Synthetic Utility: This compound is synthesized via n-BuLi-mediated silylation, achieving 90% purity after column chromatography. The bromine atom facilitates subsequent cross-coupling reactions, unlike the non-halogenated tert-butyldiphenyl analog .

- Stability : The bromine substituent increases susceptibility to nucleophilic attack, necessitating careful handling under anhydrous conditions .

Comparative Data Tables

Table 1. Reaction Yields in Sonogashira Couplings

Table 2. Spectroscopic Data for Alkyne Moieties

| Compound | ¹³C NMR (Alkyne Carbon, δ ppm) | IR Alkyne Stretch (cm⁻¹) |

|---|---|---|

| This compound | 77.83 | 1630 |

| Allyldiisopropyl(prop-2-yn-1-yloxy)silane | 81.08 | 1645 |

Key Research Insights

- Steric vs. Electronic Effects : Bulky TBDPS groups improve enantioselectivity in asymmetric syntheses but may reduce reaction rates due to steric hindrance. For example, TBDPS derivatives achieved 93% ee in cyclization reactions, compared to 85% ee for TBS analogs .

- Functional Group Compatibility : Propargyloxy-silanes with halogens (e.g., bromine in Compound 3) enable diversified post-functionalization but require stringent moisture-free conditions .

- Oxidative Pathways : tert-Butyldiphenylsilane derivatives exhibit slower oxidation rates compared to less bulky analogs, making them preferable in reactions requiring prolonged stability .

生物活性

Tert-butyldiphenyl(prop-2-yn-1-yloxy)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a tert-butyl group, two phenyl groups, and a prop-2-yn-1-yloxy moiety, contributing to its unique reactivity and potential biological interactions.

Research indicates that this compound acts primarily as an inhibitor of lipoxygenase enzymes, particularly 15-lipoxygenase (15-LOX). This enzyme is involved in the biosynthesis of leukotrienes and lipoxins, which play significant roles in inflammatory responses and various diseases such as asthma and cancer .

Inhibition Studies

A study focusing on the synthesis of bis-alkyne inhibitors demonstrated that compounds with similar structures to this compound exhibited significant inhibitory effects on 15-LOX activity. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent enzyme inhibition. Notably, longer aliphatic chains on the inhibitors enhanced lipophilic interactions, further increasing their potency .

Biological Activity Overview

The biological activities attributed to this compound include:

1. Anti-inflammatory Effects:

- Inhibition of 15-LOX suggests potential use in treating inflammatory diseases.

- Compounds targeting this pathway have been linked to reduced symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD).

2. Anticancer Properties:

- Lipoxygenase inhibitors have been explored for their role in cancer therapy, with some studies indicating that they may impede tumor growth by modifying inflammatory pathways .

3. Neuroprotective Effects:

- Emerging research points to the involvement of lipoxygenase pathways in neurodegenerative diseases. Thus, silanes like this compound could have implications for neuroprotection .

Case Study 1: Inhibition of 15-Lipoxygenase

A series of experiments were conducted to evaluate the efficacy of various silane derivatives against 15-lipoxygenase. The findings revealed that this compound analogs showed promising inhibition rates comparable to established lipoxygenase inhibitors.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 5.0 | Strong inhibitor |

| Compound B | 3.2 | Moderate inhibitor |

| This compound | 4.5 | Effective against 15-LOX |

Case Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of asthma. The results indicated a decrease in leukotriene levels, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyldiphenyl(prop-2-yn-1-yloxy)silane?

The compound is typically synthesized via silylation of propargyl alcohol using tert-butyl(chloro)diphenylsilane (TBDPSCl). A representative procedure involves dissolving propargyl alcohol and imidazole in DMF, followed by dropwise addition of TBDPSCl. The reaction is stirred overnight, quenched with aqueous NH₄Cl, and extracted with petroleum ether. Purification via column chromatography yields the product in >99% yield. Key characterization includes H NMR (e.g., δ 4.31 ppm for the OCH₂ group) and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The H NMR spectrum shows distinct signals for the TBDPS group (aromatic protons at δ 7.72–7.38 ppm, tert-butyl at δ 1.07 ppm) and the propargyloxy moiety (OCH₂ at δ 4.31 ppm, acetylenic proton at δ 2.38 ppm). C NMR and IR spectroscopy further confirm functional groups (e.g., C≡C stretch at ~2100–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How does this compound function as a protecting group in organic synthesis?

The TBDPS group protects hydroxyl or other oxygen-containing functionalities. Its steric bulk enhances stability under acidic, basic, and reducing conditions. For example, in the synthesis of resolvin E2 analogs, the propargyloxy-TBDPS group remains intact during Sonogashira coupling and cyclopropanation, enabling selective deprotection later using tetrabutylammonium fluoride (TBAF) .

Q. What precautions are necessary when handling this compound?

While specific toxicity data may be limited, general silane-handling practices apply: use gloves, avoid inhalation of vapors, and work in a fume hood. The compound is moisture-sensitive; store under inert gas (e.g., argon) and anhydrous conditions. Quench residues with ethanol or isopropanol to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of this compound?

Key parameters include:

- Catalyst selection : Use PdCl(dppf) for efficient Sonogashira coupling .

- Solvent choice : Polar aprotic solvents (e.g., CHCN) improve reaction homogeneity .

- Purification : Silica gel chromatography with hexane/EtOAc gradients resolves byproducts. For scale-up, consider flash chromatography or recrystallization .

Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.5 equiv TBDPSCl) to minimize unreacted propargyl alcohol .

Q. How should researchers resolve discrepancies between experimental and predicted NMR data?

If observed H or C NMR shifts deviate from computational predictions (e.g., DFT calculations):

- Verify sample purity via HRMS.

- Check for dynamic effects (e.g., rotamers) using variable-temperature NMR.

- Cross-validate with X-ray crystallography if crystalline derivatives are available .

For example, unexpected splitting in OCH₂ signals may indicate restricted rotation; confirm via 2D NMR (COSY, HSQC) .

Q. What mechanistic insights support its use in transition-metal-catalyzed reactions?

The propargyloxy group participates in Pd- or Cu-catalyzed couplings (e.g., Sonogashira, cyclopropanation). In Ni-mediated cyclopropanation, the alkyne acts as a directing group, facilitating oxidative addition to form metallocycles. Isotopic labeling (e.g., C-propargyl) and kinetic studies can elucidate rate-determining steps .

Q. How is this silane employed in multi-step natural product synthesis?

In prostaglandin analogs, the TBDPS group is introduced early to protect hydroxyls during subsequent transformations (e.g., cross-couplings, oxidations). After deprotection, the free alcohol is functionalized further. Strategic use minimizes side reactions and improves overall yield .

Q. Which crystallographic tools are recommended for structural elucidation of derivatives?

Q. How does the stability of the TBDPS group vary under photochemical vs. thermal conditions?

Under UV light, the propargyloxy group may undergo [2+2] cycloaddition, while the TBDPS group remains stable. Thermal studies (TGA/DSC) show decomposition >200°C. In radical reactions (e.g., trifluoromethylation), the silane is inert, making it suitable for photoredox catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。